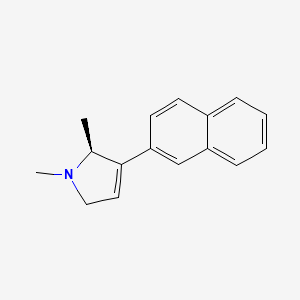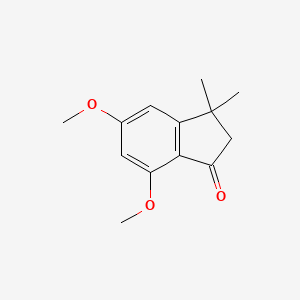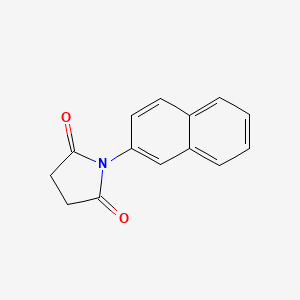
1-(Naphthalen-2-yl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Naphthalen-2-yl)pyrrolidine-2,5-dione is a chemical compound that features a pyrrolidine ring fused with a naphthalene moiety. This compound is known for its versatile applications in various fields, including medicinal chemistry and materials science. The presence of the pyrrolidine ring enhances its biological activity, making it a valuable scaffold in drug discovery .
Méthodes De Préparation
The synthesis of 1-(Naphthalen-2-yl)pyrrolidine-2,5-dione typically involves the reaction of naphthalene derivatives with pyrrolidine-2,5-dione. One common method starts with the reaction of (Z)-4-oxo-4-(arylamino)but-2-enoic acid with sulfurous dichloride, leading to a ring-closing reaction that produces the desired compound . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.
Analyse Des Réactions Chimiques
1-(Naphthalen-2-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the naphthalene ring can be functionalized with different substituents.
Common Reagents and Conditions: Typical reagents include sulfurous dichloride for ring-closing reactions and various oxidizing or reducing agents for other transformations
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce dihydro derivatives.
Applications De Recherche Scientifique
1-(Naphthalen-2-yl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a probe in proteomics research.
Mécanisme D'action
The mechanism of action of 1-(Naphthalen-2-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit carbonic anhydrase isoenzymes by binding to the active site and blocking the enzyme’s activity . This inhibition can lead to various physiological effects, depending on the isoenzyme targeted.
Comparaison Avec Des Composés Similaires
1-(Naphthalen-2-yl)pyrrolidine-2,5-dione can be compared with other pyrrolidine-2,5-dione derivatives, such as:
3-chloro-1-aryl pyrrolidine-2,5-dione: Known for its inhibitory activity on carbonic anhydrase isoenzymes.
1-(Naphthalen-1-yl)pyrrolidine-2,5-dione: Similar in structure but with different substitution patterns on the naphthalene ring.
1-(Pyridine-2-ylamino)methyl pyrrolidine-2,5-dione: Features a pyridine moiety, offering different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
69971-90-0 |
|---|---|
Formule moléculaire |
C14H11NO2 |
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
1-naphthalen-2-ylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C14H11NO2/c16-13-7-8-14(17)15(13)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2 |
Clé InChI |
YYWPIEKBEFDTMQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)C2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


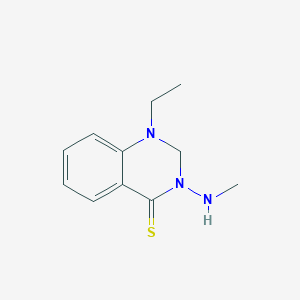

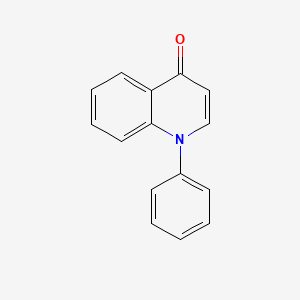

![N-[4-(Trimethylsilyl)phenyl]glycine](/img/structure/B11884763.png)
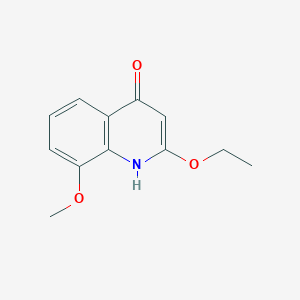


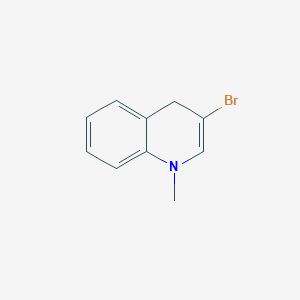
![6-Chloro-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11884802.png)

